molecular formula C13H15ClN2OS B12723702 N-(2,1-Benzisothiazol-3-yl)-4-chloro-N-ethylbutanamide CAS No. 68268-12-2

N-(2,1-Benzisothiazol-3-yl)-4-chloro-N-ethylbutanamide

Cat. No.: B12723702
CAS No.: 68268-12-2
M. Wt: 282.79 g/mol
InChI Key: QUKHXYOCZZVRPT-UHFFFAOYSA-N
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Description

N-(2,1-Benzisothiazol-3-yl)-4-chloro-N-ethylbutanamide is a chemical compound that belongs to the class of benzisothiazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1-Benzisothiazol-3-yl)-4-chloro-N-ethylbutanamide typically involves the reaction of 2,1-benzisothiazole with 4-chloro-N-ethylbutanamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(2,1-Benzisothiazol-3-yl)-4-chloro-N-ethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce compounds with different functional groups.

Scientific Research Applications

N-(2,1-Benzisothiazol-3-yl)-4-chloro-N-ethylbutanamide has been studied for various scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research has explored its potential use in drug development for treating various diseases.

    Industry: The compound is used in industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,1-Benzisothiazol-3-yl)-4-chloro-N-ethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,1-Benzisothiazol-3-yl)propanamide: A related compound with similar structural features.

    N-(2,1-Benzisothiazol-3-yl)-4-chloro-N-methylbutanamide: Another derivative with a different substituent.

Uniqueness

N-(2,1-Benzisothiazol-3-yl)-4-chloro-N-ethylbutanamide is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its combination of the benzisothiazole ring with the 4-chloro-N-ethylbutanamide moiety makes it a valuable compound for various research and industrial purposes.

Properties

CAS No.

68268-12-2

Molecular Formula

C13H15ClN2OS

Molecular Weight

282.79 g/mol

IUPAC Name

N-(2,1-benzothiazol-3-yl)-4-chloro-N-ethylbutanamide

InChI

InChI=1S/C13H15ClN2OS/c1-2-16(12(17)8-5-9-14)13-10-6-3-4-7-11(10)15-18-13/h3-4,6-7H,2,5,8-9H2,1H3

InChI Key

QUKHXYOCZZVRPT-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=C2C=CC=CC2=NS1)C(=O)CCCCl

Origin of Product

United States

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